N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

FAHD1 inhibition oxaloacetate decarboxylase mitochondrial metabolism

Differentiated by its meta-nitrophenyl-oxalamide core, this compound merges naphthalene (FAHD1 IC50 107 µM) and pyrrolidine (IC50 324 µM) motifs shown to individually engage FAHD1. The pyrrolidine-bearing ethylenediamine bridge also tunes Cu coordination for aryl amination (TON >9,000). Prioritize for FAHD1 Oxaloacetate Decarboxylase assays, NOX4 H₂O₂ production screens (benchmark: CHEMBL1243220 IC50 1.64 µM), and MCF-7/MDA-MB-231 antiproliferative cascades.

Molecular Formula C24H24N4O4
Molecular Weight 432.48
CAS No. 941996-62-9
Cat. No. B2925905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide
CAS941996-62-9
Molecular FormulaC24H24N4O4
Molecular Weight432.48
Structural Identifiers
SMILESC1CCN(C1)C(CNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C24H24N4O4/c29-23(24(30)26-18-9-6-10-19(15-18)28(31)32)25-16-22(27-13-3-4-14-27)21-12-5-8-17-7-1-2-11-20(17)21/h1-2,5-12,15,22H,3-4,13-14,16H2,(H,25,29)(H,26,30)
InChIKeyVWZGNNIWISBBKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 941996-62-9): Structural Profile and Research-Grade Procurement Context


N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 941996-62-9, molecular formula C24H24N4O4, molecular weight 432.48 g/mol) is a synthetic bis-amide belonging to the N,N′-disubstituted oxalamide class. Its structure features a naphthalen-1-yl group linked via a pyrrolidine-bearing ethylenediamine bridge to one oxalamide nitrogen, with a 3-nitrophenyl substituent on the opposing amide nitrogen . The oxalamide scaffold has been established as a versatile platform for both catalytic ligand applications—particularly in Cu-catalyzed aryl amination reactions [1]—and enzyme inhibitor development, including FAHD1 inhibition [2] and COX-dependent antiproliferative activity in breast cancer models [3].

Why N1-(2-(Naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogs


Within the oxalamide class, minor structural perturbations—including regioisomeric nitro group placement, amine cyclization state, and aryl substituent identity—produce large-magnitude shifts in both catalytic efficiency and biological target engagement. For example, in FAHD1 inhibitor studies, the pyrrolidine-1-yl oxalamic acid amide (compound 25) exhibited an IC50 of 324 ± 2 µM, while the naphthyl-2-yl analog (compound 24) showed a 3-fold improvement to 107 ± 1 µM, demonstrating that the naphthalene–pyrrolidine combination is not additive in a predictable manner [1]. Similarly, meta- versus para-nitrophenyl substitution alters electronic distribution and hydrogen-bonding geometry, with meta-substituted 3-nitrophenyl oxalamides showing distinct NOX4 inhibitory profiles (IC50 = 1.64 µM for N1-(3,4-dihydroxyphenethyl)-N2-(3-nitrophenyl)oxalamide) compared to para-nitro congeners [2]. The pyrrolidine ring imposes conformational constraints absent in acyclic dimethylamino analogs (e.g., N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide), affecting both metal coordination geometry in catalytic applications and entropic binding penalties in biological targets [3].

Quantitative Differentiation Evidence for CAS 941996-62-9 Against Closest Structural Analogs


FAHD1 Inhibitory Motif Synergy: Combined Naphthalene-Pyrrolidine Architecture vs. Individual Pharmacophoric Fragments

In a systematic FAHD1 inhibitor study, the isolated naphthyl-2-yl oxalamic acid amide (compound 24) achieved an IC50 of 107 ± 1 µM, while the pyrrolidine-1-yl oxalamic acid amide (compound 25) showed substantially weaker inhibition at 324 ± 2 µM [1]. The target compound CAS 941996-62-9 uniquely integrates both the naphthalene and pyrrolidine motifs within a single bis-amide scaffold, positioned on opposing sides of the oxalamide core. Although direct IC50 data for CAS 941996-62-9 against FAHD1 have not been reported in the primary literature, the 3-fold activity differential between the individual naphthalene and pyrrolidine fragments suggests that their covalent linkage may produce non-additive binding effects driven by simultaneous occupancy of the naphthalene-recognition pocket and the pyrrolidine-interacting region of the FAHD1 active site [1].

FAHD1 inhibition oxaloacetate decarboxylase mitochondrial metabolism

Regioisomeric Nitro Group Differentiation: 3-Nitrophenyl (Meta) vs. 4-Nitrophenyl (Para) Oxalamide Isomers

The 4-nitrophenyl regioisomer, N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-nitrophenyl)oxalamide (CAS 941933-64-8), represents the closest commercially cataloged comparator to the target compound, differing only in the position of the nitro substituent on the phenyl ring . Meta-nitro substitution (3-nitrophenyl) alters the electronic character of the anilide ring through differential resonance effects: the nitro group in the meta position exerts predominantly inductive electron withdrawal (−I effect) rather than resonance withdrawal (−M effect) as in the para isomer, resulting in a distinct dipole moment and hydrogen-bond acceptor geometry [1]. This regioisomeric difference has been shown to be functionally consequential in related oxalamide series: N1-(3,4-dihydroxyphenethyl)-N2-(3-nitrophenyl)oxalamide inhibits NOX4 with an IC50 of 1.64 µM, whereas para-nitro-substituted oxalamide analogs frequently exhibit altered target selectivity profiles [2].

nitroarene SAR regioisomer pharmacology oxalamide bioactivity

Pyrrolidine Conformational Restraint vs. Acyclic Dimethylamino Analog in Naphthalene-Bearing Oxalamides

The closest acyclic amine comparator to CAS 941996-62-9 is N1-(2-(dimethylamino)-2-(naphthalen-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide (MW 406.44), which replaces the pyrrolidine ring with two methyl groups on the ethylenediamine nitrogen . The pyrrolidine ring in the target compound imposes a fixed cyclic geometry with restricted N–C–C–N torsional angles, reducing the conformational entropy penalty upon metal coordination or protein binding relative to the freely rotating dimethylamino analog [1]. In Cu-catalyzed amination systems, pyrrolidine-derived oxalamide ligands have demonstrated distinct catalytic activity profiles; the rigidified amine environment alters the Cu(I)/Cu(II) redox potential and coordination sphere geometry compared to acyclic amine ligands [2]. While direct head-to-head catalytic turnover data for these two specific compounds are not available in the published literature, the established principle of conformational pre-organization in ligand design supports distinct performance characteristics for the pyrrolidine-bearing compound.

conformational constraint pyrrolidine SAR ligand design

Naphthalen-1-yl vs. Heteroaryl and Phenyl Replacements: π-Stacking Capacity and Catalytic Ligand Performance

The naphthalen-1-yl terminus of CAS 941996-62-9 provides an extended aromatic surface for π–π stacking interactions that is absent in phenyl, pyridinyl, or thiophenyl oxalamide analogs. In a landmark study, N-(naphthalen-1-yl)-N′-alkyl oxalamides were identified as uniquely powerful ligands for Cu-catalyzed aryl amination, enabling coupling of (hetero)aryl iodides with primary amines at 50 °C using only 0.01 mol % Cu2O and ligand—representing turnover numbers (TONs) exceeding 9,000 [1]. By contrast, pyridin-2-yl oxalamic acid amides (compound 23) showed only modest FAHD1 inhibition (IC50 = 137 ± 3 µM) [2], and thiophen-2-yl or p-tolyl oxalamide analogs have not demonstrated comparable catalytic ligand performance in published studies. The naphthalene group's extended π-system is proposed to facilitate both Cu-arene interactions in the catalytic cycle and stacking with aromatic residues in enzyme active sites [1][3].

naphthalene π-stacking oxalamide ligands Cu-catalyzed amination

3-Nitrophenyl Oxalamide Pharmacophore in NOX4 Inhibition: Evidence from a Structurally Proximal Analog

The 3-nitrophenyl motif present in CAS 941996-62-9 has been validated as a pharmacophoric element in NADPH oxidase 4 (NOX4) inhibition. A closely related 3-nitrophenyl oxalamide, N1-(3,4-dihydroxyphenethyl)-N2-(3-nitrophenyl)oxalamide (CHEMBL1243220), inhibits human NOX4 with an IC50 of 1.64 µM, as measured by H2O2 production in HEK293 FS cells [1]. The 3-nitrophenyl group is hypothesized to engage the enzyme's active site through a combination of nitro-mediated hydrogen bonding and π-stacking with aromatic residues. While CAS 941996-62-9 differs in its N1-substituent (naphthalenyl-pyrrolidinylethyl vs. dihydroxyphenethyl), the conserved 3-nitrophenyl oxalamide half provides a common pharmacophore that supports NOX4 engagement [1][2]. Direct NOX4 inhibition data for CAS 941996-62-9 have not been published; this evidence item represents cross-study inference from a structural analog sharing the identical 3-nitrophenyl oxalamide substructure.

NOX4 inhibition NADPH oxidase nitrophenyl pharmacophore

Intra-Class Potency Range for Antiproliferative Oxalamides: Benchmarking Context for Breast Cancer Cell Line Screening

A recent study of novel oxalamide derivatives designed from thalidomide reported antiproliferative IC50 values against MCF-7 (ER+) and MDA-MB-231 (ER−) breast cancer cell lines, with the most potent compound (7d) achieving IC50 values of 4.72 µM and 6.37 µM, respectively, via MTT assay [1]. Compound 7d also increased COX-1 and COX-2 expression in MCF-7 cells as confirmed by Western blotting, and molecular docking revealed higher binding affinity for both COX-1 (PDB: 3KK6) and COX-2 (PDB: 3LN1) active sites compared to celecoxib [1]. This study establishes the intra-class potency benchmark for antiproliferative oxalamides in the low micromolar range. While CAS 941996-62-9 was not among the compounds tested in this study, it shares the oxalamide core and aromatic substitution pattern characteristic of this series, providing a structurally relevant comparator framework for prospective screening [1]. Researchers evaluating CAS 941996-62-9 in breast cancer models can use the 4.72–6.37 µM IC50 range as a class-relevant activity threshold to contextualize their findings.

antiproliferative activity breast cancer COX expression

Recommended Research Application Scenarios for CAS 941996-62-9 Based on Quantitative Differentiation Evidence


FAHD1 Inhibitor Screening and Mitochondrial Metabolism Studies

CAS 941996-62-9 is a strong candidate for FAHD1 inhibitor screening campaigns, given that its structural framework combines the naphthalene (IC50 = 107 µM in isolated form) and pyrrolidine (IC50 = 324 µM in isolated form) pharmacophoric elements that have individually demonstrated FAHD1 engagement [1]. The compound should be evaluated in the established FAHD1 oxaloacetate decarboxylase (ODx) activity assay with oxaloacetate (IC50 = 6 µM) as the substrate benchmark. Its performance can be directly compared to the pyridin-2-yl analog (compound 23, IC50 = 137 µM) to quantify the contribution of the naphthalene-pyrrolidine combination [1].

Copper-Catalyzed C–N Cross-Coupling Ligand Development

The naphthalen-1-yl oxalamide motif has been validated as a privileged ligand scaffold for Cu-catalyzed aryl amination, achieving TONs exceeding 9,000 with (hetero)aryl iodides at 50 °C and 0.01 mol % catalyst loading [2]. CAS 941996-62-9 extends this ligand class by incorporating a pyrrolidine-bearing ethylenediamine bridge, which may enhance Cu coordination through the tertiary amine and provide additional steric tuning. It should be tested under the published conditions (Cu2O, 50–80 °C, (hetero)aryl halide + primary amine) and benchmarked against N-(naphthalen-1-yl)-N′-alkyl oxalamide ligands for coupling efficiency and substrate scope [2].

NADPH Oxidase 4 (NOX4) Inhibitor Development

The conserved 3-nitrophenyl oxalamide substructure in CAS 941996-62-9 is directly validated by the NOX4 inhibitory activity of CHEMBL1243220 (IC50 = 1.64 µM in HEK293 FS cells) [3]. This compound should be prioritized for NOX4 screening in H2O2 production assays, with its N1-(naphthalenyl-pyrrolidinylethyl) substituent offering a distinct vector for exploring NOX4 isoform selectivity versus NOX1, NOX2, and NOX5. The para-nitro isomer (CAS 941933-64-8) should be tested in parallel as a negative control to confirm the meta-nitro specificity .

Breast Cancer Antiproliferative SAR Profiling

Drawing on the established class-level potency of oxalamide derivatives in MCF-7 (IC50 = 4.72 µM for lead compound 7d) and MDA-MB-231 (IC50 = 6.37 µM) breast cancer cell lines, CAS 941996-62-9 should be incorporated into antiproliferative screening cascades with MTT assay readouts and subsequent COX-1/COX-2 Western blot analysis [4]. Its unique combination of naphthalene and pyrrolidine substituents distinguishes it from the thalidomide-derived oxalamide series and may reveal distinct COX expression modulation patterns [4].

Quote Request

Request a Quote for N1-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)-N2-(3-nitrophenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.